molecular formula C15H11Cl3N4O5 B11953486 4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

Cat. No.: B11953486
M. Wt: 433.6 g/mol
InChI Key: LOSLVKGYZICTMX-UHFFFAOYSA-N
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Description

4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes nitro groups, trichloroethyl groups, and an anilino moiety. Its molecular formula is C15H11Cl3N4O5, and it has a molecular weight of 433.638 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2,2,2-trichloro-1-(3-nitroanilino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide is unique due to the presence of both nitro and trichloroethyl groups, which confer distinct chemical reactivity and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H11Cl3N4O5

Molecular Weight

433.6 g/mol

IUPAC Name

4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3N4O5/c16-15(17,18)14(19-10-2-1-3-12(8-10)22(26)27)20-13(23)9-4-6-11(7-5-9)21(24)25/h1-8,14,19H,(H,20,23)

InChI Key

LOSLVKGYZICTMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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